5-(Benzylsulfanyl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzylsulfanyl)furan-2-carbaldehyde is an organic compound with the molecular formula C12H10O2S. It is characterized by a furan ring substituted with a benzylsulfanyl group at the 5-position and an aldehyde group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylsulfanyl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with benzyl mercaptan under specific conditions. One common method is to use a base such as sodium hydroxide to deprotonate the benzyl mercaptan, which then reacts with the furan-2-carbaldehyde to form the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(Benzylsulfanyl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 5-(Benzylsulfanyl)furan-2-carboxylic acid.
Reduction: 5-(Benzylsulfanyl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Benzylsulfanyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Benzylsulfanyl)furan-2-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors through its aldehyde group, forming covalent bonds with nucleophilic residues. The benzylsulfanyl group can also participate in various interactions, such as hydrophobic interactions or sulfur-aromatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-(Methylsulfanyl)furan-2-carbaldehyde: Similar structure but with a methyl group instead of a benzyl group.
5-(Phenylsulfanyl)furan-2-carbaldehyde: Similar structure but with a phenyl group instead of a benzyl group.
5-(Ethylsulfanyl)furan-2-carbaldehyde: Similar structure but with an ethyl group instead of a benzyl group.
Uniqueness
5-(Benzylsulfanyl)furan-2-carbaldehyde is unique due to the presence of the benzylsulfanyl group, which can influence its chemical reactivity and biological activity. The benzyl group provides additional hydrophobic interactions and steric effects, which can be advantageous in certain applications, such as drug design and material synthesis .
Properties
Molecular Formula |
C12H10O2S |
---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
5-benzylsulfanylfuran-2-carbaldehyde |
InChI |
InChI=1S/C12H10O2S/c13-8-11-6-7-12(14-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
GFZUFNADGZBQMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.